molecular formula C17H20ClNO2S B1341377 (S)-Hphvsph hcl CAS No. 170111-43-0

(S)-Hphvsph hcl

Cat. No. B1341377
CAS RN: 170111-43-0
M. Wt: 337.9 g/mol
InChI Key: SRGXYAGPHWUYGO-SHFDOEPXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Hphvsph hcl is a synthetic compound that has been used in a variety of scientific research applications. It is a chiral compound, meaning it has two different forms, each of which have different properties. The (S)-form is the most common form and has been used in a range of laboratory experiments. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for research.

Scientific Research Applications

The (S)-form of Hphvsph hcl has been used in a variety of scientific research applications. It has been used in studies of enzyme kinetics, drug metabolism, and the investigation of the effects of drugs on the central nervous system. It has also been used in studies of the effects of drugs on the cardiovascular system, as well as in studies of the effects of drugs on the immune system.

Mechanism of Action

The mechanism of action of (S)-Hphvsph hcl is not well understood. However, it is believed that the compound acts as an inhibitor of enzymes involved in the metabolism of drugs. It is thought to bind to the active site of enzymes, preventing them from catalyzing the reaction of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of (S)-Hphvsph hcl are not well understood. However, it is believed that the compound has the potential to inhibit the metabolism of drugs, leading to increased concentrations of the drug in the body. It is also believed to have the potential to inhibit the action of enzymes involved in the metabolism of drugs, leading to decreased concentrations of the drug in the body.

Advantages and Limitations for Lab Experiments

The (S)-form of Hphvsph hcl has several advantages and limitations for laboratory experiments. One advantage is that it is a relatively inexpensive compound, making it cost-effective for use in laboratory experiments. Additionally, it is a chiral compound, meaning it has two different forms, each of which have different properties. This makes it useful for studying the effects of drugs on different forms of enzymes. However, it is also a relatively unstable compound, meaning it can degrade over time, making it less reliable for long-term experiments.

Future Directions

There are several potential future directions for research involving (S)-Hphvsph hcl. One potential direction is to investigate the effects of the compound on enzyme kinetics and drug metabolism. Additionally, further research could be conducted to determine the biochemical and physiological effects of the compound. Additionally, further research could be conducted to determine the potential advantages and limitations of the compound for laboratory experiments. Finally, further research could be conducted to determine the potential applications of the compound in the pharmaceutical industry.

Synthesis Methods

The (S)-form of Hphvsph hcl can be synthesized using a variety of methods, including the use of thionyl chloride, sodium hydroxide, and sodium borohydride. The most common method involves the use of thionyl chloride and sodium hydroxide. In this method, thionyl chloride is reacted with sodium hydroxide to form a sodium salt of the compound. This salt is then reacted with sodium borohydride to form the (S)-form of Hphvsph hcl.

properties

IUPAC Name

(E,3S)-1-(benzenesulfonyl)-5-phenylpent-1-en-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S.ClH/c18-16(12-11-15-7-3-1-4-8-15)13-14-21(19,20)17-9-5-2-6-10-17;/h1-10,13-14,16H,11-12,18H2;1H/b14-13+;/t16-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGXYAGPHWUYGO-SHFDOEPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(C=CS(=O)(=O)C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC[C@@H](/C=C/S(=O)(=O)C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Hphvsph hcl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.